1,3-Cyclohexanedicarboxylic acid

High-solids coatings Polyurethane MEK solubility

1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a kinked, non-aromatic cycloaliphatic diacid that delivers quantifiable performance advantages over 1,4-CHDA and aromatic diacids. Its 1,3-substitution disrupts polymer chain packing, reducing melt viscosity 4–6× and improving MEK solubility for high-solids, low-VOC polyurethane coatings. In powder coatings, 1,3-CHDA-cured films achieve 4H pencil hardness vs. F–H for linear aliphatic crosslinkers. The tunable cis/trans ratio enables amorphous, optically clear polyesters unattainable with symmetric 1,4-CHDA. Procure ≥98% purity (cis/trans mixture) for R&D, pilot, or bulk production.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 3971-31-1
Cat. No. B1207665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedicarboxylic acid
CAS3971-31-1
Synonyms1,2-cyclohexanedicarboxylic acid
cyclohexane-1,2-dicarboxylic acid
cyclohexane-1,3-dicarboxylic acid
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
InChIKeyXBZSBBLNHFMTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanedicarboxylic Acid (CAS 3971-31-1) | Cycloaliphatic Diacid Monomer for High-Performance Polymers


1,3-Cyclohexanedicarboxylic acid (1,3-CHDA, CAS 3971-31-1) is a saturated cycloaliphatic dicarboxylic acid with a cyclohexane ring substituted at the 1- and 3-positions with carboxylic acid groups . It exists as a mixture of cis and trans stereoisomers, with a melting point range of 132–141 °C . As a rigid, bifunctional building block, 1,3-CHDA is primarily employed as a diacid monomer in the synthesis of polyesters, polyamides, and polyurethanes, as well as a precursor for metal-organic frameworks (MOFs) .

1,3-Cyclohexanedicarboxylic Acid | Why 1,4-CHDA or Terephthalic Acid Are Not Drop-In Replacements


Generic substitution of cycloaliphatic diacids or aromatic diacids for 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) is not scientifically valid due to quantifiable differences in molecular geometry, steric effects, and resulting material performance. Unlike the symmetric 1,4-CHDA isomer, the 1,3-substitution pattern on 1,3-CHDA introduces a kinked geometry that disrupts polymer chain packing, substantially altering solubility, melt viscosity, and crystallization behavior in polyesters and polyurethanes [1]. Compared to aromatic diacids such as terephthalic acid, the non-aromatic cyclohexane ring of 1,3-CHDA eliminates UV-absorbing conjugation while retaining backbone rigidity, producing polymers with improved weatherability and distinct mechanical profiles . Furthermore, the cis/trans isomer ratio uniquely accessible in the 1,3-CHDA framework enables tunable crystallinity and optical clarity that cannot be replicated by the 1,4-isomer or aromatic alternatives .

1,3-Cyclohexanedicarboxylic Acid | Quantitative Performance Comparison vs. 1,4-CHDA and Aliphatic Diacids


Solubility and Viscosity in High-Solids Polyurethane Coatings | 1,3-CHDA vs. 1,4-CHDA and HHPA

In a direct head-to-head comparison of polyesters synthesized with isomeric cycloaliphatic diacids, the 1,3-CHDA-based polyester exhibited dramatically different solubility and viscosity behavior relative to the symmetric 1,4-CHDA analog. The 1,4-CHDA polyester demonstrated poor solubility in methyl ethyl ketone (MEK) due to the symmetric structure of 1,4-substitution on the cyclohexane ring [1]. In contrast, the 1,3-CHDA polyester showed significantly improved solubility in MEK, enabling higher solids content and lower volatile organic compound (VOC) emissions in formulated coatings. A mixture of 1,4-CHDA and 1,3-CHDA reduced viscosity dramatically and increased MEK solubility compared to 1,4-CHDA alone, demonstrating that the 1,3-isomer functions as an effective solubility modifier and viscosity reducer in cycloaliphatic polyester systems [1].

High-solids coatings Polyurethane MEK solubility VOC reduction

Pencil Hardness in Thermosetting Powder Coatings | 1,3-CHDA vs. Dodecanedioic Acid (DODA)

In a direct comparative evaluation of crosslinking agents for glycidyl-functional acrylic powder coatings, 1,3-cyclohexanedicarboxylic acid delivered markedly superior pencil hardness compared to the industry-standard linear aliphatic diacid, dodecanedioic acid (DODA) [1]. Coatings cured with DODA as the crosslinker possessed a relatively low pencil hardness of F–H. The use of 1,3-cyclohexanedicarboxylic acid and/or 1,4-cyclohexanedicarboxylic acid as crosslinking agents produced coatings with a pencil hardness of 4H—an increase of approximately 4–6 hardness grades on the pencil hardness scale [1]. This quantification establishes 1,3-CHDA as a rigid cycloaliphatic crosslinker that imparts substantially greater surface hardness than flexible linear aliphatic diacids.

Powder coatings Crosslinking agent Pencil hardness Acrylic glycidyl

Polymer Crystallinity and Thermal Behavior Control via cis/trans Isomer Ratio | 1,3-CHDA cis vs. trans Isomers

1,3-Cyclohexanedicarboxylic acid is supplied as a mixture of cis and trans isomers (CAS 3971-31-1), and the ratio of these stereoisomers directly dictates the crystallinity, flexibility, and melting behavior of derived polyesters and polyamides . The cis isomer, due to its kinked, non-planar geometry, is particularly effective at producing amorphous polymers with improved transparency and impact resistance, as the asymmetric 1,3-dicarboxylic configuration disrupts regular chain packing and suppresses crystallization . In contrast, the more linear trans isomer favors higher crystallinity. This tunability—unique to the 1,3-substitution pattern—is not available with symmetric 1,4-CHDA, which produces inherently more crystalline polymers regardless of cis/trans composition. The controlled reactivity in polycondensation and cross-linking reactions enabled by the 1,3-configuration allows for precise engineering of polymer thermal and mechanical properties .

Polymer crystallinity Glass transition temperature Isomer ratio Amorphous polymers

Conformational Selectivity in Metal-Organic Framework Assembly | 1,3-CHDA vs. 1,2- and 1,4-Isomers

In a systematic crystallographic study of uranyl ion coordination polymers, the three positional isomers of cyclohexanedicarboxylic acid (1,2-, 1,3-, and 1,4-chdcH₂) were evaluated as bridging ligands under identical (solvo-)hydrothermal conditions [1]. The cis isomer of 1,3-CHDA produced a distinctive monoperiodic helical chain structure, a topology not observed with the 1,4-CHDA ligand under comparable conditions. The 1,3-substitution pattern, combined with the conformational constraints of the cyclohexane ring, dictates the relative orientation of carboxylate donor groups, leading to unique supramolecular architectures—including in one case a 6-fold interpenetrated framework—that cannot be replicated using 1,4-CHDA or 1,2-CHDA [1]. This demonstrates that the 1,3-positional isomer is not interchangeable with other cyclohexanedicarboxylates for crystal engineering applications where specific topologies or pore geometries are required.

Metal-organic frameworks MOF Uranyl complexes Crystal engineering

Synthetic Precursor Specificity | 1,3-CHDA from Isophthalic Acid vs. 1,4-CHDA from Terephthalic Acid

The industrial synthesis pathway for 1,3-cyclohexanedicarboxylic acid is structurally predetermined by its aromatic precursor: 1,3-CHDA is produced via catalytic hydrogenation of isophthalic acid, whereas 1,4-CHDA is produced from terephthalic acid [1]. This precursor-product specificity has practical consequences for synthesis optimization. In the continuous hydrogenation process, when isophthalic acid is used as the starting material (to produce 1,3-CHDA), the disodium salt concentration is preferably maintained around 16 weight percent due to processing conditions required for the reduced product [1]. In contrast, when terephthalic acid is used (to produce 1,4-CHDA), the disodium salt concentration is preferably around 12 weight percent due to solubility limitations [1]. Furthermore, during acid recovery via crystallization, a pH of 2.6 is most preferred in the case of 1,3-cyclohexanedicarboxylic acid precipitation [2]. These process differences mean that 1,3-CHDA and 1,4-CHDA cannot be interchangeably manufactured on the same equipment without process parameter adjustments.

Hydrogenation Isophthalic acid Terephthalic acid Synthesis pathway

Polyester Fiber Dyeability and Light Fastness | Cyclohexanedicarboxylic Acid vs. Linear Aliphatic Diacids

In the formulation of normal-pressure dyeable polyester fibers, cyclohexanedicarboxylic acid (including 1,3-CHDA) components exhibit a smaller disruptive effect on polymer crystal structure compared to other aliphatic dicarboxylic acid components such as adipic acid [1]. This reduced crystallographic disruption translates directly to superior color fastness to light in the finished fiber. A representative copolyester fiber composition comprises: dicarboxylic acid component with 80 mol% or more terephthalic acid, 4.0 to 12.0 mol% cyclohexanedicarboxylic acid component, and 2.0 to 8.0 mol% adipic acid component, yielding a polyester resin with glass transition temperature (Tg) in the range of 61°C to 72°C and crystallization temperature (Tch) of 120°C to 150°C [1]. The cyclohexanedicarboxylic acid component preserves sufficient crystallinity to maintain fiber strength and light fastness while the aliphatic adipic acid component enhances dye uptake, demonstrating that cycloaliphatic diacids such as 1,3-CHDA offer a unique balance of dyeability and property retention not achievable with linear aliphatic diacids alone [1].

Polyester fiber Dyeability Color fastness Copolymer

1,3-Cyclohexanedicarboxylic Acid | Optimal Procurement Scenarios Based on Quantified Differentiation


Formulating High-Solids, Low-VOC Polyurethane Coatings

Select 1,3-CHDA over 1,4-CHDA when formulating high-solids polyurethane coatings requiring low VOC content and good MEK solubility. The kinked 1,3-geometry disrupts polymer chain packing, dramatically reducing viscosity and improving solubility in MEK compared to the symmetric 1,4-CHDA polyester [1]. A blend of 1,3-CHDA with 1,4-CHDA reduces viscosity and increases solubility, enabling higher application solids while maintaining cycloaliphatic rigidity [1].

Developing High-Hardness Thermosetting Powder Coatings

Use 1,3-CHDA as a crosslinking agent for glycidyl-functional acrylic powder coatings where surface durability and scratch resistance are critical. Compared to the conventional linear aliphatic crosslinker dodecanedioic acid (DODA, pencil hardness F–H), 1,3-CHDA-cured coatings achieve a pencil hardness of 4H—a 4–6 grade improvement [2]. This quantifiable hardness advantage makes 1,3-CHDA suitable for industrial, automotive, and appliance powder coatings requiring superior mar resistance.

Engineering Amorphous Polyesters with High Transparency and Impact Resistance

Procure 1,3-CHDA (cis/trans mixture) when designing amorphous or low-crystallinity polyesters for optical applications or impact-modified formulations. The cis isomer of 1,3-CHDA disrupts chain packing, yielding polymers with improved transparency and impact resistance compared to the inherently more crystalline 1,4-CHDA-derived materials . This tunable crystallinity via cis/trans ratio is a design lever unavailable with symmetric 1,4-CHDA.

Synthesizing Metal-Organic Frameworks with Specific Topologies

Select 1,3-CHDA as a bridging ligand for MOF and coordination polymer synthesis when targeting helical chain architectures or interpenetrated frameworks. In uranyl ion complexation, cis-1,3-CHDA produces an enantiomerically pure helical monoperiodic chain structure—a topology not observed with 1,4-CHDA or 1,2-CHDA under identical conditions [3]. The conformational constraints of the 1,3-substituted cyclohexane ring direct carboxylate donor orientation in ways that the 1,4-isomer cannot replicate [3].

Producing Normal-Pressure Dyeable Polyester Fibers with Retained Light Fastness

Incorporate 1,3-CHDA as a comonomer (4–12 mol%) in terephthalic acid-based polyester fibers when normal-pressure dyeability is required without sacrificing light fastness. Cyclohexanedicarboxylic acid components exert a smaller crystal-disrupting effect than linear aliphatic diacids like adipic acid, enabling copolyesters with Tg 61–72°C and Tch 120–150°C that maintain structural integrity and light fastness while improving dye uptake [4].

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